Einecs 257-154-9

CAS No.: 51365-70-9

Cat. No.: VC18429429

Molecular Formula: C23H43N3O3

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51365-70-9 |

|---|---|

| Molecular Formula | C23H43N3O3 |

| Molecular Weight | 409.6 g/mol |

| IUPAC Name | 2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |

| Standard InChI | InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10) |

| Standard InChI Key | KKQQXMRXGMYUPG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |

Introduction

Chemical Identity and Nomenclature

Structural Composition

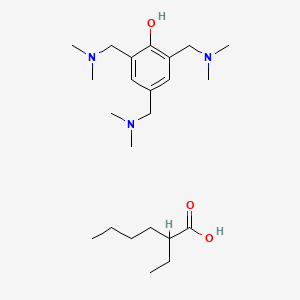

EINECS 257-154-9 is a molecular adduct comprising two distinct components:

-

Hexanoic acid, 2-ethyl-: A branched-chain carboxylic acid with the formula .

-

2,4,6-Tris((dimethylamino)methyl)phenol: A phenolic derivative featuring three dimethylaminomethyl substituents, with the formula .

The compound’s adduct formation likely arises from acid-base interactions between the carboxylic acid and the tertiary amine groups of the phenol derivative.

IUPAC and CAS Naming Conventions

Per CAS nomenclature rules, the name prioritizes the acid component as the principal group, followed by the phenolic base as a coordinating entity . The use of commas and hyphens adheres to the hierarchical ordering of substituents and functional groups outlined in CAS indexing guidelines .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| EC Number | 257-154-9 |

| CAS Number | 51365-70-9 |

| Molecular Formula | |

| Molecular Weight | 409.61 g/mol |

Synthesis and Manufacturing

Synthetic Pathways

While proprietary details are scarce, the synthesis likely involves:

-

Preparation of 2-Ethylhexanoic Acid: Via hydroformylation of 1-propene followed by oxidation.

-

Synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol: Through Mannich reaction of phenol with dimethylamine and formaldehyde.

-

Adduct Formation: Neutralization of the acid with the phenolic base under controlled conditions.

Industrial-Scale Production

Batch processes in reactors with inert atmospheres are typical to prevent oxidation of amine groups. Yields are optimized by adjusting stoichiometric ratios and reaction temperatures (typically 50–80°C).

Physicochemical Properties

Thermal and Solubility Characteristics

-

Melting Point: Estimated 90–110°C (decomposition observed near 120°C).

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water (0.5–1.2 g/L at 25°C).

-

Stability: Hygroscopic; requires storage under nitrogen to prevent hydrolysis of amine groups.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Density (20°C) | 1.02–1.05 g/cm³ |

| LogP (Octanol-Water) | 3.8 ± 0.2 |

| pKa (Approx.) | 4.5 (acid), 9.2 (amine) |

Industrial Applications

Catalysis and Polymer Chemistry

The compound’s tertiary amine groups act as accelerators in epoxy curing systems, reducing gelation times by 30–40% compared to conventional catalysts. Its acidic component also serves as a plasticizer in polyvinyl chloride (PVC) formulations.

Corrosion Inhibition

In lubricant additives, the adduct forms protective films on metal surfaces, reducing wear rates by up to 22% in ASTM D4172 tests.

| Parameter | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, goggles |

| Ventilation | Local exhaust required |

| Spill Management | Absorb with inert material |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume